N-Hexyl-D13-amine
Description
Conceptual Framework for Deuterated Aliphatic Amines in Academic Inquiry
Aliphatic amines are a class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. They are fundamental building blocks in a vast array of chemical and biological systems. When these amines are deuterated, meaning specific hydrogen atoms are replaced with deuterium (B1214612), they become powerful probes for a variety of research applications.
The primary applications of deuterated aliphatic amines in academic research include:
Mechanistic Studies: The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. symeres.combeilstein-journals.org By observing these changes, researchers can gain deep insights into reaction mechanisms and transition states. thalesnano.com
Metabolic Research: In drug discovery and toxicology, deuterated amines are used to trace the metabolic fate of compounds within a biological system. clearsynth.comacs.org This helps in identifying metabolites and understanding how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com The incorporation of deuterium can also enhance the metabolic stability of a drug, potentially leading to improved pharmacokinetic properties. acs.org
Internal Standards: In analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated aliphatic amines serve as ideal internal standards. clearsynth.comthalesnano.com Since they are chemically identical to the analyte of interest, they co-elute and experience similar ionization and matrix effects, allowing for highly accurate quantification. monadlabtech.compubcompare.ai
Neutron Scattering: In materials science, deuterated compounds are valuable in neutron scattering experiments. The different scattering cross-section of deuterium compared to hydrogen provides enhanced contrast, enabling detailed studies of molecular structures and interactions. epj-conferences.org
The synthesis of deuterated amines can be achieved through various methods, including the reduction of nitriles or amides with deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or through H/D exchange reactions catalyzed by metals or light. epj-conferences.orgrsc.orgnih.gov
Significance of N-Hexyl-D13-amine within the Domain of Isotope-Labeled Probes
This compound, with the chemical formula C₆H₂D₁₃N, is a deuterated analog of hexylamine (B90201) where all thirteen hydrogen atoms on the hexyl chain have been replaced by deuterium. vulcanchem.com This high level of deuteration makes it a particularly valuable tool in research.
The primary significance of this compound lies in its application as an internal standard in mass spectrometry-based quantitative analysis. vulcanchem.com Its chemical behavior is nearly identical to that of unlabeled hexylamine, ensuring it experiences similar extraction efficiencies and chromatographic retention times. researchgate.net However, its significantly higher mass allows it to be clearly distinguished from the unlabeled analyte in a mass spectrum, leading to precise and accurate measurements. clearsynth.com
Furthermore, the amine functional group makes this compound useful in studying reactions involving nucleophilic attack and hydrogen bonding. vulcanchem.com It can also serve as a building block for the synthesis of more complex deuterated molecules. vulcanchem.com The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond also allows for its use in investigating kinetic isotope effects. beilstein-journals.org
The physical and chemical properties of its non-deuterated counterpart, n-hexylamine, provide a baseline for understanding its behavior.
| Property | Value |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol nist.gov |
| Boiling Point | 131-132 °C chemicalbook.com |
| Melting Point | -23 °C chemicalbook.com |
| Density | 0.766 g/mL at 25 °C chemicalbook.com |
| Water Solubility | 14 g/L at 20 °C chemicalbook.com |
Note: The properties listed are for the non-deuterated n-hexylamine.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-2-3-4-5-6-7/h2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVXCPBXGZKUPN-UTBWLCBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Applications of N Hexyl D13 Amine in Quantitative Research
Utilization as a Stable Isotope Internal Standard in Mass Spectrometry
Stable isotope-labeled compounds, such as N-Hexyl-D13-amine, are considered the gold standard for internal standards in mass spectrometry. cerilliant.comnih.gov Their use is fundamental to achieving accurate and reliable quantitative results, especially in complex biological or environmental samples. cerilliant.comnih.gov
Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
In quantitative LC-MS/MS analysis, this compound is employed as an internal standard (IS) for the determination of its non-labeled counterpart, n-hexylamine, and other related biogenic amines. mdpi.comup.ac.zaoiv.int Biogenic amines are low molecular weight organic bases found in various food products and biological systems, and their quantification is crucial for food safety and in the study of various physiological and pathological processes. mdpi.comup.ac.zad-nb.inforesearchgate.net
The complexity of matrices like cheese, wine, and biological fluids necessitates the use of an internal standard that can effectively compensate for variations during sample preparation and analysis. cerilliant.commdpi.comoiv.intresearchgate.net this compound, being chemically identical to n-hexylamine, co-elutes during liquid chromatography and experiences similar ionization effects in the mass spectrometer, thus providing reliable normalization. researchgate.net
A typical analytical workflow involves adding a known amount of this compound to the sample at the beginning of the sample preparation process. Following extraction and chromatographic separation, the analyte and the internal standard are detected by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown sample.
Mitigating Matrix Effects and Enhancing Analytical Precision
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS. chromatographyonline.comnih.govresearchgate.net These effects can lead to inaccurate and imprecise quantification. chromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. chromatographyonline.comnih.gov
Because this compound has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. researchgate.net Any suppression or enhancement of the analyte signal will be mirrored by the internal standard, and the ratio of their signals will remain constant, leading to accurate quantification. researchgate.netchromatographyonline.com This normalization capability significantly enhances the precision and reliability of the analytical method. eurisotop.com
Table 1: Illustrative Data on Matrix Effect Compensation using this compound
| Sample Matrix | Analyte (n-Hexylamine) Response without IS | Analyte Response with this compound IS | Calculated Concentration (with IS) |
| Standard in Solvent | 100,000 | 105,000 | 10.0 ng/mL |
| Spiked Plasma | 75,000 (25% suppression) | 78,750 | 10.1 ng/mL |
| Spiked Urine | 60,000 (40% suppression) | 63,000 | 9.9 ng/mL |
This is an illustrative table based on the principles of matrix effect compensation and does not represent actual experimental data.
Absolute Quantitation and Improved Method Transferability
The use of this compound facilitates absolute quantitation, providing a true measure of the analyte concentration in a sample. eurisotop.comlcms.cz This is achieved by creating a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. ox.ac.uk The high purity and well-defined isotopic enrichment of commercially available this compound are crucial for the accuracy of this quantitation. eurisotop.com
Furthermore, methods employing stable isotope-labeled internal standards exhibit improved transferability between different laboratories and instrument platforms. eurisotop.com Because the internal standard corrects for instrument-specific variations in ionization efficiency and detector response, the analytical method becomes more robust and produces more consistent results across different sites. eurisotop.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of molecules and for assessing isotopic labeling. vulcanchem.comsigmaaldrich.com For deuterated compounds like this compound, both proton (¹H) and deuterium (B1214612) (²H) NMR are essential for quality control and for specific research applications. sigmaaldrich.comepj-conferences.org
Proton (¹H) and Deuterium (²H) NMR for Isotopic Purity and Incorporation Assessment
¹H NMR is used to determine the degree of deuteration by analyzing the residual proton signals. epj-conferences.org In a highly deuterated compound like this compound, the intensity of the proton signals will be significantly reduced compared to its non-labeled analog. By integrating the residual proton signals and comparing them to a known internal standard, the isotopic purity can be calculated. ox.ac.ukepj-conferences.org
²H NMR, on the other hand, directly observes the deuterium nuclei. sigmaaldrich.comrsc.org This technique provides a direct confirmation of deuterium incorporation and can be used to determine the location of the deuterium atoms within the molecule. sigmaaldrich.comnih.gov The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader. sigmaaldrich.com The quantitative nature of ²H NMR allows for the determination of the atom percent of deuterium at each position. sigmaaldrich.com
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.88 | broad s | Residual -CH₃ |
| ¹H | ~1.30 | broad s | Residual -CH₂- |
| ¹H | ~2.65 | broad s | Residual -CH₂-N |
| ²H | ~0.88 | s | -CD₃ |
| ²H | ~1.30 | s | -CD₂- |
| ²H | ~2.65 | s | -CD₂-N |
This table represents typical chemical shifts and is for illustrative purposes.
Application in Monitoring Chemical Reactions and Intermediates
Deuterium-labeled compounds like this compound can be used as tracers to monitor the progress of chemical reactions and to identify intermediates. magritek.comrsc.orgjhu.edu By following the changes in the NMR signals of the deuterated positions, researchers can gain insights into reaction mechanisms and kinetics. magritek.com
For instance, if this compound is used as a starting material in a chemical synthesis, ¹H and ²H NMR can be used to track the conversion of the deuterated hexyl group into the desired product. magritek.comresearchgate.net The appearance of new signals corresponding to the product and the disappearance of the reactant signals can be monitored over time to determine the reaction rate and endpoint. magritek.comjhu.edu This is particularly useful in complex reaction mixtures where the signals of the non-labeled components might overlap.
Stable Isotope Dilution Analysis (SIDA) for Environmental and Biological Tracing
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that utilizes isotopically labeled compounds to achieve high accuracy and precision in the measurement of analytes in complex matrices. clearsynth.comspeciation.net The core principle of SIDA involves the addition of a known amount of an isotopically enriched version of the analyte of interest, known as an internal standard, to a sample. speciation.net This "spiked" sample is then processed and analyzed, typically by mass spectrometry. By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with a high degree of accuracy. speciation.netnih.gov This method effectively compensates for sample loss during preparation and for variations in instrument response, known as matrix effects. clearsynth.commdpi.com
This compound serves as an exemplary internal standard for the quantification of its non-labeled counterpart, n-hexylamine, and other related volatile compounds in various environmental and biological samples. mdpi.comnih.gov The "D13" designation indicates that all 13 hydrogen atoms on the hexyl group have been replaced with deuterium, a stable isotope of hydrogen. This significant mass difference allows for clear differentiation between the analyte and the internal standard in a mass spectrometer. vulcanchem.com
Research Findings in Environmental and Biological Samples
The application of this compound as an internal standard in SIDA has been demonstrated in several research areas, providing valuable quantitative data.
In a study investigating the volatile flavor compounds in different types of pork, this compound was used as an internal standard to quantify various flavor constituents. mdpi.com An internal standard solution was prepared and added to the meat samples before analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com The data was normalized using the peak area ratio of each compound to the this compound internal standard to correct for systematic errors. mdpi.com This approach allowed for the identification of 249 statistically significant volatile flavor substances that differentiate the meat types. mdpi.com
Similarly, research on the characterization of volatiles in raw and dry-roasted almonds employed n-hexyl-d13 alcohol, a closely related deuterated standard, for quantification. ucdavis.edu While not the amine, this study highlights the utility of deuterated hexyl compounds in flavor analysis of food products. ucdavis.edu The internal standards were added to the ground almond samples, and the volatiles were extracted and analyzed, allowing for the quantification of changes in volatile compounds due to the roasting process. ucdavis.edu
The use of deuterated internal standards, such as this compound, is a critical component in the reliable quantification of trace organic compounds in complex environmental matrices. mdpi.comepa.gov For instance, a quantitative method using pyrolysis-GC/MS was developed to measure tire tread particles in environmental samples, which relied on deuterated polymeric internal standards to correct for analytical variability. mdpi.com
These examples underscore the importance of this compound and similar deuterated compounds in SIDA for obtaining accurate quantitative data in complex biological and environmental samples. The ability to correct for matrix effects and sample loss makes this technique indispensable for high-quality analytical research.
Interactive Data Table: Application of this compound in SIDA
| Research Area | Sample Matrix | Analytical Technique | Purpose of this compound | Key Finding | Reference |
| Food Science | Pork Meat | GC-MS | Internal Standard for Quantification of Volatile Flavor Compounds | Identified 249 significant volatile flavor substances differentiating meat types. | mdpi.com |
| Metabolomics | Folium Artemisia argyi Tea | HS-SPME-GC-MS | Internal Standard for Quantification of Volatile Organic Compounds | Assessed the contribution of individual volatile components to the overall tea flavor. | nih.gov |
| Environmental Science | Soil, Sediment, Air | Pyrolysis-GC/MS | Analogue for Deuterated Polymeric Internal Standards | Enabled reliable quantification of tire tread particles by correcting for analytical variability. | mdpi.com |
Mechanistic Probes: Unraveling Reaction Pathways with N Hexyl D13 Amine and Deuterium Kinetic Isotope Effects
Fundamental Principles of Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation
The kinetic isotope effect is defined as the ratio of the reaction rate constant for a molecule with a lighter isotope (k_light) to that of the same molecule with a heavier isotope (k_heavy). wikipedia.org For deuterium (B1214612) labeling, this is expressed as kH/kD. This effect fundamentally arises from the principles of quantum mechanics and vibrational energy. wikipedia.orgnumberanalytics.com A chemical bond can be modeled as a harmonic oscillator, which possesses a residual vibrational energy even at absolute zero, known as the zero-point energy (ZPE). google.com The ZPE is dependent on the vibrational frequency of the bond, which in turn is dependent on the masses of the connected atoms.
A bond to a heavier isotope, like the carbon-deuterium (C-D) bond in N-Hexyl-D13-amine, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. google.comgmu.edu If this bond is broken or significantly weakened in the transition state of a reaction, more energy is required to cleave the C-D bond than the C-H bond. This difference in activation energy results in a slower reaction rate for the deuterated compound, leading to a "normal" KIE where kH/kD > 1. gmu.edu Conversely, if a bond becomes stiffer in the transition state, an "inverse" KIE (kH/kD < 1) can be observed. gmu.edu
Deuterium KIEs are broadly classified into two main types: primary and secondary, based on the location of the isotopic substitution relative to the reaction center.
Primary Kinetic Isotope Effects (PKIE): A primary KIE occurs when the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. libretexts.orgnumberanalytics.comfiveable.me For the cleavage of a C-H/C-D bond, the magnitude of the primary KIE is typically significant, with kH/kD values often ranging from 2 to 8 at room temperature. libretexts.org The observation of a large PKIE is strong evidence that the C-H bond is cleaved in the slowest, rate-limiting step of the reaction mechanism. fiveable.meepfl.ch For example, in a hypothetical elimination reaction involving this compound, a large KIE would suggest that the cleavage of a C-D bond on the hexyl chain is integral to the rate-determining step.
Secondary Kinetic Isotope Effects (SKIE): A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming events in the rate-determining step. wikipedia.orglibretexts.orgprinceton.edu SKIEs are generally much smaller than PKIEs, with typical values ranging from 0.8 to 1.4. wikipedia.orgprinceton.edu They arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state, often due to a change in hybridization at an adjacent atom. princeton.edu
α-Secondary KIEs involve substitution at the carbon atom undergoing a reaction (e.g., nucleophilic substitution). An inverse effect (kH/kD < 1) is often seen when carbon hybridization changes from sp2 to sp3, while a normal effect (kH/kD > 1) is typical for an sp3 to sp2 change. princeton.edu
β-Secondary KIEs involve substitution at a position adjacent to the reacting center. These effects are often associated with hyperconjugation, where the C-H/C-D bond helps to stabilize a developing charge in the transition state. libretexts.org
Furthermore, KIEs provide detailed information about the structure of the transition state—the highest energy point along the reaction coordinate. google.comresearchgate.net The magnitude of a primary KIE is related to the degree of bond cleavage in the transition state. Theoretical models predict that the maximum KIE occurs in a "symmetric" transition state, where the bond is roughly half-broken. researchgate.net Therefore, experimental KIE values, when compared with theoretical calculations, can be used to map the geometry of the transition state with remarkable accuracy. google.comwayne.edu Secondary KIEs also contribute to this picture by providing information about hybridization and electronic effects at and near the reaction center in the transition state. researchgate.net
Primary and Secondary Deuterium Kinetic Isotope Effects
Investigation of Enzymatic and Chemical Transformations Involving Amines
Deuterated amines like this compound are invaluable tools for studying the mechanisms of a wide array of chemical and biological reactions, including metabolic transformations. rsc.org The introduction of deuterium provides a non-invasive probe to track reaction pathways and identify key bond-cleavage events. vulcanchem.com
N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a critical metabolic process, often catalyzed by enzymes such as cytochrome P450 (P450). nih.gov Understanding the mechanism of this reaction is vital in drug development, as it affects the pharmacokinetic profile and potential toxicity of amine-containing drugs. rsc.orgresearchgate.net Kinetic isotope effects are instrumental in distinguishing between proposed mechanisms, primarily the single-electron transfer (ET) pathway and the hydrogen atom transfer (HAT) pathway. acs.orgacs.org
In the ET mechanism, an electron is first removed from the amine to form an aminium radical cation, followed by deprotonation of an adjacent C-H bond. In the HAT mechanism, a hydrogen atom is abstracted directly from the carbon adjacent to the nitrogen.
Research on the N-demethylation of a series of 4-substituted N,N-dimethylanilines catalyzed by an iron(III) porphyrin complex (a P450 mimic) demonstrated how KIE profiles can differentiate these pathways. acs.orgacs.org By using N-trideuteriomethyl-N-methylanilines, researchers could measure intramolecular KIEs.
Table 1: Intramolecular KIEs in the Iron-Porphyrin Catalyzed N-Demethylation of Substituted N-Methyl-N-trideuteriomethylanilines
| Substituent (X) | kH/kD (intra) |
|---|---|
| NO2 | 2.0 |
| CN | 2.0 |
| Br | 2.6 |
| H | 3.1 |
| Me | 3.2 |
| MeO | 3.3 |
Data sourced from studies on N,N-dimethylaniline derivatives. acs.org
The results showed that the KIE values decreased as the electron-withdrawing strength of the substituent increased. acs.org This trend is opposite to what is expected for a HAT mechanism, providing strong evidence for an ET pathway. acs.org Using a probe like this compound in similar metabolic studies would allow researchers to determine if C-D bond cleavage at the α-carbon (the carbon adjacent to the nitrogen) is rate-limiting and to probe the electronic nature of the transition state. For P450-catalyzed N-dealkylation, KIEs are often found to be low (typically ≤ 2), which has been interpreted as evidence for an aminium radical intermediate where the initial electron transfer, not C-H bond breaking, is the rate-limiting step. nih.govsemanticscholar.org
The oxidation of amines is a fundamental biotransformation reaction catalyzed by various enzymes, including monoamine oxidases (MAOs) and other amine oxidoreductases. nih.govkent.ac.uk These reactions are crucial for the metabolism of neurotransmitters and xenobiotics. kent.ac.ukotsuka.co.jp Deuterium-labeled substrates like this compound are essential for elucidating the intricate mechanisms of these enzymes. nih.govacs.org
In another example, a biomimetic model for MAO-B catalysis was developed to study the oxidation of benzylamines. kent.ac.uk A kinetic isotope effect was measured to probe the C-H bond cleavage step.
Table 2: Kinetic Isotope Effect in the Biomimetic Oxidation of Benzylamine
| Substrate | kH/kD |
|---|---|
| Benzylamine / Benzylamine-d2 | 1.9 |
Data sourced from a study on a synthetic flavin and alloxan (B1665706) catalyst system mimicking MAO-B. kent.ac.uk
The observed KIE of 1.9 supported a mechanism where C-H bond cleavage contributes to the rate-limiting step. kent.ac.uk Similarly, investigations into copper amine oxidase model systems used KIEs to differentiate between a "transamination" pathway and an "addition-elimination" pathway. An intramolecular competition experiment yielded a KIE of 6.4, strongly supporting a quinone-mediated C-H bond cleavage pathway. nih.gov The use of this compound in studies of amine oxidases would allow for precise measurements of the KIE for the oxidation of a simple alkylamine, providing baseline data and mechanistic insights into how these enzymes handle non-aromatic substrates.
Biomedical and Chemical Biology Research Utilizing N Hexyl D13 Amine
Tracing Metabolic Pathways and Biosynthetic Routes
Stable isotope labeling is a powerful technique for elucidating the complex network of biochemical reactions that constitute metabolism. creative-proteomics.com By introducing molecules with a known isotopic signature, researchers can track their conversion through various pathways, providing insights into metabolic fluxes and the biosynthesis of endogenous compounds. mdpi.compnas.orgcreative-proteomics.com N-Hexyl-D13-amine is particularly suited for these studies due to its nature as a stable, non-radioactive tracer. vulcanchem.com
The accurate quantification of nitrogen-containing metabolites, such as biogenic amines and polyamines, is crucial for understanding their roles in cellular processes and disease. mdpi.com These molecules are involved in cell growth, differentiation, and signaling. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and specificity. mdpi.comoup.com
A major challenge in quantitative mass spectrometry is accounting for variations in sample preparation and instrument response. google.com The use of stable isotope-labeled internal standards (SIL-IS) is the most reliable method to correct for these variations. acs.org An ideal internal standard is chemically identical to the analyte but has a different mass, ensuring it behaves similarly during extraction, derivatization, and ionization, but is distinguishable by the mass spectrometer. nih.gov
This compound serves this purpose perfectly for the quantification of n-hexylamine or other structurally similar short-chain alkylamines. vulcanchem.com While n-hexylamine is not a classical biogenic amine, the principle is demonstrated by numerous studies that employ deuterated analogs of other amines for quantification. For instance, deuterated standards of putrescine, cadaverine, spermidine, and spermine (B22157) are routinely used for the accurate measurement of these polyamines in biological samples like plasma, tissues, and cell cultures. nih.govresearchgate.netpacific.eduresearchgate.net In a typical workflow, a known amount of the deuterated standard (e.g., this compound) is added to the biological sample before any processing steps. agriculturejournals.cz The ratio of the endogenous, non-labeled analyte to the heavy-labeled standard is then measured by LC-MS/MS, allowing for precise and accurate quantification of the analyte's concentration, as shown in the table below.
| Analyte Group | Internal Standard Principle | Analytical Technique | Common Deuterated Standards Used in Research |
| Biogenic Amines & Polyamines | A known quantity of a deuterated analog is added to the sample prior to extraction and analysis. The ratio of the native analyte to the deuterated standard is used for quantification, correcting for sample loss and matrix effects. | LC-MS/MS | Putrescine-d4, Cadaverine-d4, Spermidine-d6, Spermine-d8, d6-Diaminopropane |
| Amino Acids | Similar to biogenic amines, specific deuterated amino acids are used as internal standards for accurate quantification in metabolic studies. | LC-MS/MS | d8-Spermine |
| Drug Metabolites | Deuterated versions of the parent drug or its metabolites are crucial for pharmacokinetic studies, ensuring accurate measurement in complex biological matrices like plasma. | LC-MS/MS | d6-BMS-986104, d13-BMS-986104-P |
This table illustrates the principle of using deuterated internal standards for the quantification of various nitrogen-containing compounds. This compound would be applied in a similar manner for the analysis of n-hexylamine.
The development of new pharmaceuticals requires a thorough understanding of their absorption, distribution, metabolism, and excretion (DMPK). googleapis.com Quantitative analysis of a drug and its metabolites in biological fluids is a cornerstone of DMPK studies. As with endogenous metabolites, the use of stable isotope-labeled internal standards is essential for achieving the necessary accuracy and precision. acs.orggoogleapis.comnih.gov
Highly deuterated compounds are synthesized specifically for this purpose. nih.gov For a drug molecule containing a hexylamine (B90201) moiety, this compound would be an excellent internal standard. Its co-elution with the analyte under chromatographic separation and distinct mass shift ensures reliable quantification. The heavy deuteration (D13) is advantageous as it places the isotopic peak far from the natural isotopic distribution of the unlabeled compound, minimizing potential interference. acs.org
Furthermore, deuteration can be strategically employed within the drug molecule itself to study metabolic pathways. If a drug is metabolized via oxidation of the hexyl group, a deuterated version could be administered to track the formation of specific metabolites and elucidate the metabolic fate of that portion of the molecule. nih.gov
Quantification of Nitrogen Metabolites and Biogenic Amines in Biological Samples
Functional Probes and Labeling in Chemical Biology
Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound, with its primary amine functional group and isotopic label, can be conceptualized as a building block for or a participant in chemical labeling strategies.
Quantitative proteomics aims to measure the relative or absolute abundance of proteins in a sample. isotope.comckisotopes.com One powerful set of techniques involves chemical labeling, where stable isotopes are covalently attached to proteins or peptides. creative-proteomics.comunige.ch Many of these methods target the primary amines found at the N-terminus of peptides and on the side chain of lysine (B10760008) residues. isotope.comresearchgate.netcortecnet.com
A widely used technique is stable isotope dimethyl labeling (SIDL). ckisotopes.commdpi.comresearchgate.net In this method, primary amines in peptide mixtures are reductively aminated using isotopologues of formaldehyde (B43269) and a reducing agent. For example, a control sample might be labeled with normal formaldehyde (CH₂O), while a treated sample is labeled with deuterated formaldehyde (CD₂O). isotope.commdpi.com When the samples are mixed and analyzed by mass spectrometry, the relative abundance of each peptide can be determined by comparing the signal intensities of the light and heavy-labeled pairs. researchgate.net
While this compound itself is not a labeling reagent, the chemistry of its primary amine group is the target of these powerful proteomic techniques. This highlights the fundamental reactivity of the amine group in biological research and suggests that this compound could be used as a simple model compound to optimize or study amine-specific labeling reactions.
| Labeling Strategy | Target Functional Group | Principle | Example Reagents |
| Stable Isotope Dimethyl Labeling (SIDL) | Primary amines (Peptide N-terminus, Lysine ε-amino group) | Peptides from different samples are labeled with light (e.g., ¹²CH₂O) or heavy (e.g., ¹³CD₂O) reagents. The mass difference allows for relative quantification when samples are combined and analyzed by MS. | Formaldehyde (¹²CH₂O, ¹³CH₂O, CD₂O, ¹³CD₂O), Sodium cyanoborohydride |
| Isobaric Tagging (e.g., TMT) | Primary amines | Peptides are labeled with tags that are identical in mass but yield different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed quantification. | Tandem Mass Tags (TMT) |
| N-hydroxysuccinimide (NHS) Esters | Primary amines | NHS esters react with primary amines to form stable amide bonds, attaching a label (e.g., a fluorophore or biotin) for detection or quantification. | TMT reagents, various cross-linkers |
This table summarizes common chemical labeling strategies in proteomics that target the same primary amine functional group present in this compound.
Stable isotope tracers are invaluable for following the dynamic processes within living cells. creative-proteomics.commdpi.comcreative-proteomics.com By supplying cells with a labeled nutrient or molecule, researchers can track its uptake, transport, and incorporation into other molecules or cellular structures. pnas.orgescholarship.orgphysiology.org Deuterated water (D₂O) and deuterated amino acids are common tracers used to measure the synthesis rates of proteins, lipids, and DNA. physiology.orgfrontiersin.orgnih.gov
This compound can serve as a tracer to investigate processes involving simple alkylamines. For example, it could be used to study the activity of amine transporters or to probe the metabolic fate of the hexyl group. If a specific enzyme or pathway utilizes short-chain alkylamines, this compound could be introduced to the system (e.g., cell culture), and its downstream metabolites could be identified and quantified by mass spectrometry, revealing the pathway's activity. This untargeted metabolomics approach using a deuterium-labeled precursor provides a clear method for discovering new metabolites and elucidating metabolic networks.
Use in Protein and Peptide Labeling for Quantitative Proteomics
Modulation of Pharmacological Properties
The substitution of hydrogen with deuterium (B1214612) can have a significant impact on a molecule's pharmacological properties, a phenomenon primarily driven by the deuterium kinetic isotope effect (DKIE). nih.govunam.mxprolynxinc.com The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. nih.govresearchgate.net Consequently, reactions where the cleavage of this bond is the rate-limiting step will proceed more slowly for the deuterated compound. nih.govru.nl
This principle is strategically used in drug design to improve the metabolic stability of a drug. nih.govresearchgate.net Many drugs are cleared from the body by metabolic enzymes, such as cytochrome P450s, which often work by oxidizing C-H bonds. nih.gov By replacing a hydrogen atom with deuterium at a primary site of metabolism (a "soft spot"), the rate of metabolic breakdown can be reduced. nih.gov This can lead to several therapeutic advantages, including:
Longer drug half-life: Slower metabolism can increase the time the drug remains at a therapeutic concentration in the body. prolynxinc.com
Reduced dosing frequency: A longer half-life may allow for less frequent administration of the drug. nih.gov
Altered metabolite profile: Slowing one metabolic pathway can sometimes shunt the drug through alternative pathways, potentially avoiding the formation of toxic metabolites. nih.gov
For n-hexylamine, metabolism would likely involve oxidation at the α-carbon by amine oxidases. The heavy deuteration in this compound, particularly at the α-carbon, would be expected to significantly slow this process. While n-hexylamine itself has limited direct pharmacological applications, if it were part of a larger pharmacologically active molecule, deuteration of the hexyl chain could be a viable strategy to enhance its pharmacokinetic profile. nih.gov Additionally, deuteration has been shown to subtly increase the basicity of simple amines, which could influence receptor binding or solubility. nih.gov
Strategies for Enhancing Metabolic Stability of Active Pharmaceutical Ingredients
The metabolic stability of an active pharmaceutical ingredient (API) is a critical factor in drug discovery and development, as it significantly influences the pharmacokinetic profile of a therapeutic compound. researchgate.net A primary strategy to enhance this stability involves the selective replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium. This approach is centered on the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. juniperpublishers.comwikipedia.org Consequently, the cleavage of a C-D bond by metabolic enzymes, such as the cytochrome P450 (P450) family, occurs at a slower rate than the cleavage of a corresponding carbon-hydrogen (C-H) bond. nih.govnih.gov This can lead to a reduced rate of metabolism, prolonging the drug's half-life and exposure in the body. juniperpublishers.comscienceopen.com
This compound, which features a fully deuterated hexyl chain (CD3(CD2)5NH2), serves as a model compound for studying and implementing this strategy, particularly for APIs containing alkylamine moieties. The N-dealkylation of amines is a major metabolic pathway for a vast number of pharmaceuticals, often leading to their inactivation and clearance from the body. washington.edunih.govnih.gov This process is typically initiated by P450 enzymes through the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen atom. washington.edu
By incorporating a deuterated alkyl group like the one in this compound into an API, the rate-limiting step of C-D bond cleavage is slowed, thereby improving the metabolic stability of the parent drug. juniperpublishers.comnih.gov The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting in these reactions. nih.gov Research on various amines has demonstrated the potential of this approach. For instance, studies on the N-demethylation of different compounds have shown that deuteration can effectively slow down this metabolic process. nih.govacs.org While specific data on this compound's direct incorporation into an API is not detailed in available literature, the principles derived from analogous deuterated compounds are directly applicable.
The strategic placement of deuterium can also lead to "metabolic switching." If metabolism at a specific deuterated site is slowed, the enzymatic process may be redirected to other, non-deuterated positions on the molecule. juniperpublishers.comnih.gov This can sometimes result in a different metabolite profile, which may or may not be beneficial, and underscores the importance of detailed metabolic profiling of deuterated drug candidates. juniperpublishers.com
Interactive Data Table: Illustrative Kinetic Isotope Effects in Amine Metabolism
The following table presents representative data from studies on similar deuterated amines, illustrating the kinetic isotope effect (KIE) on metabolic reactions. This data demonstrates the principle that would apply to an API modified with an this compound moiety.
| Compound/Reaction | Enzyme System | KIE (kH/kD) | Implication for Metabolic Stability | Reference |
| N,N-dimethylaniline N-demethylation | Iron Porphyrin Model | 1.9 (intermolecular) | Deuteration slows the rate of N-demethylation. | acs.org |
| Morphine N-demethylation | P450-linked | Significant KIE observed | One of the earliest examples of using KIE to study drug metabolism. | nih.gov |
| O-dealkylation Reactions | Cytochrome P450 | 8 - 10 | Demonstrates a very strong KIE when C-H bond cleavage is rate-limiting. | washington.edu |
| N-dealkylation of Amides | Cytochrome P450 | 4 - 7 (intramolecular) | Indicates that a hydrogen atom transfer mechanism is likely involved. | washington.edu |
Environmental Science Applications of N Hexyl D13 Amine and Deuterated Amines
Tracing Environmental Fate and Transport of Organic Pollutants
The use of stable isotope-labeled compounds, such as N-Hexyl-D13-amine and other deuterated amines, has become a important tool in environmental science for understanding the fate and transport of organic pollutants. alfa-chemistry.com These labeled compounds act as tracers, allowing researchers to follow the movement and transformation of pollutants in various environmental compartments, including water, soil, and air. alfa-chemistry.comwur.nl
The fundamental principle behind this application lies in the ability to distinguish the labeled compound from its naturally occurring, non-labeled counterpart. The significant mass difference created by the deuterium (B1214612) atoms in this compound allows for its precise detection and quantification using mass spectrometry, even in complex environmental samples. vulcanchem.com This enables scientists to track the pollutant's journey from its source, through different environmental media, and to its ultimate fate.
Monitoring Degradation Products and Environmental Persistence
A significant challenge in environmental monitoring is understanding the degradation of organic pollutants. Many pollutants break down into various transformation products, which can sometimes be more toxic than the parent compound. Deuterated amines, including this compound, serve as invaluable tools in studying these degradation pathways. nih.gov
By introducing a known amount of a deuterated standard into an environmental system, researchers can monitor its disappearance over time, providing a direct measure of the degradation rate of the corresponding pollutant. This approach, known as isotope dilution analysis, allows for the accurate quantification of the parent compound and its degradation products. acs.orgresearchgate.net This is because the labeled standard behaves almost identically to the unlabeled pollutant during extraction and analysis, compensating for any losses that may occur during sample preparation. researchgate.netepa.gov
For instance, studies have utilized deuterated compounds to simulate and monitor the degradation of pollutants like nonylphenol in vegetables, revealing that a significant portion can degrade over a relatively short period. nih.gov This information is crucial for assessing the environmental persistence of pollutants and the potential risks associated with their degradation products. The use of radioactive isotope tracers can also help in closing mass balances and overcoming analytical challenges in complex matrices. wur.nl
Source Apportionment and Exposure Pathway Analysis
Identifying the sources of pollution is a critical step in developing effective remediation strategies. Deuterated amines and other isotopically labeled compounds are powerful tools for source apportionment, helping to distinguish between different potential sources of a pollutant. srce.hrfiveable.me Each source may have a unique isotopic signature, allowing researchers to "fingerprint" the pollution and trace it back to its origin. iaea.org
Furthermore, deuterated tracers can be used to analyze exposure pathways, helping to understand how pollutants move through the food web and accumulate in organisms. researchgate.netmarineornithology.org By tracking the movement of the labeled compound, researchers can identify the key pathways through which organisms are exposed to the pollutant, providing valuable information for risk assessment.
Development of Advanced Analytical Methods for Environmental Monitoring
The demand for more sensitive, accurate, and efficient methods for monitoring environmental pollutants has driven the development of advanced analytical techniques. Deuterated compounds like this compound play a central role in many of these modern methods. europe-geology.eu
High-Throughput and Cost-Effective Analysis of Nitrogen Metabolites
Nitrogen-containing compounds, including amines, are a diverse group of metabolites that play important roles in various biological and environmental processes. mdpi.comdntb.gov.ua The analysis of these compounds can be challenging due to their structural diversity and high polarity. nih.gov
Recent advancements have led to the development of high-throughput methods for the analysis of total nitrogen content and specific nitrogen metabolites. researchgate.netnih.gov These methods often utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity. nih.gov The use of deuterated internal standards, such as this compound, is crucial in these methods to ensure accurate quantification by correcting for matrix effects and variations in instrument response. europa.eu This approach allows for the rapid and cost-effective analysis of a large number of samples, which is essential for large-scale environmental monitoring programs. dntb.gov.ua
Isotope-Enhanced Detection of Contaminants in Complex Matrices
Environmental samples, such as soil, sediment, and wastewater, are often highly complex matrices containing numerous interfering substances. dphen1.com This complexity can make it difficult to accurately detect and quantify low levels of contaminants. Isotope dilution mass spectrometry (IDMS), which relies on the use of isotopically labeled internal standards like this compound, is a powerful technique for overcoming these challenges. alfa-chemistry.comresearchgate.net
The labeled standard is added to the sample at the beginning of the analytical process. epa.gov Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses and interferences during sample preparation and analysis. researchgate.net By measuring the ratio of the unlabeled analyte to the labeled standard in the final extract, it is possible to accurately determine the initial concentration of the analyte in the sample, regardless of matrix effects or extraction inefficiencies. dphen1.commusechem.com This isotope-enhanced detection significantly improves the accuracy and reliability of contaminant analysis in complex environmental matrices. mdpi.com
Interactive Data Table: Applications of Deuterated Amines in Environmental Analysis
| Application Area | Specific Use | Deuterated Compound Example | Analytical Technique | Key Research Finding |
| Fate and Transport | Monitoring pollutant degradation | 4-n-NP-2,3,5,6-d4-OD | GC-MS | Over 80% of the tracer degraded in cabbage within the first 7 days. nih.gov |
| Source Apportionment | Fingerprinting pollution sources | Deuterated PAHs | GC/IRMS | Distinct isotopic signatures allow for the identification of primary petroleum and combustion-related PAH sources. iaea.org |
| Advanced Analytics | Internal standard for quantification | This compound | LC-MS/MS | Use of deuterated standards corrects for matrix effects and improves accuracy in complex samples. chromatographyonline.com |
| Metabolite Analysis | High-throughput nitrogen analysis | Deuterated Polyamines | LC-MS/MS | Enables rapid and cost-effective analysis of nitrogen-related metabolites in plant tissues. dntb.gov.ua |
Future Prospects and Interdisciplinary Research Frontiers
Innovations in Deuteration Technologies and Catalysis for N-Hexyl-D13-amine Synthesis
The synthesis of deuterated aliphatic amines, including this compound, is evolving from traditional, often harsh methods to more sophisticated and efficient catalytic strategies. Historically, the synthesis of deuterated amines relied on methods like the reduction of nitriles and amides with reagents such as lithium aluminum deuteride (B1239839) (LiAlD4) or the alkylation of amines with deuterated alkyl halides. nih.gov However, these approaches often face limitations regarding efficiency, functional group tolerance, and the high cost or variable availability of deuterated reagents. nih.govresearchgate.net
Modern innovations are focused on direct C-H activation and H/D exchange reactions, which offer more atom-economical and versatile routes. The use of heavy water (D₂O) as an inexpensive and readily available deuterium (B1214612) source is a key feature of many new protocols. nih.govnih.gov Heterogeneous metal catalysts, such as platinum-group metals on carbon supports (Pt/C, Pd/C, Rh/C, Ru/C), have shown significant promise. nih.govepj-conferences.orgmdpi.com For instance, Pt/C has demonstrated high efficacy for the H/D exchange in aromatic amines and can be used for the perdeuteration of acetyl-protected alkyl amines under relatively mild conditions. mdpi.comosti.gov The use of mixed catalyst systems, like a combination of Pd/C and Pt/C, has been found to be even more efficient in some H/D exchange reactions. nih.gov
Furthermore, homogeneous and photocatalytic systems are emerging as powerful tools. Recent research highlights methods such as:
Transfer Hydrogenation: A sustainable approach using a single-site manganese catalyst facilitates the synthesis of deuterated N-methyl/ethyl amines from nitroarenes. nih.govacs.org
Organophotocatalysis: A metal-free method combining an organophotocatalyst with a thiol hydrogen atom transfer (HAT) catalyst enables the α-deuteration of unprotected primary amines using D₂O under mild, visible-light conditions. nih.gov
Iridium and Ruthenium Complexes: Homogeneous iridium catalysts have been used for selective deuteration, while ruthenium-based catalysts like the Shvo catalyst are effective for the deuteration of amines via hydrogen transfer. osti.gov
These advanced catalytic methods represent a significant step forward, enabling higher deuterium incorporation, greater regioselectivity, and broader substrate scope, which are crucial for the cost-effective and scalable production of specifically labeled compounds like this compound. rsc.orgnih.gov
Table 1: Comparison of Catalytic Systems for Deuterated Amine Synthesis
| Catalytic System | Catalyst Type | Deuterium Source | Key Features & Innovations | Citations |
| Heterogeneous Catalysis | Pt/C, Pd/C, Rh/C, Ru/C | D₂O | Enables direct H/D exchange on alkyl and aryl amines; mixed catalysts can enhance efficiency. nih.govmdpi.com | nih.govmdpi.comosti.gov |
| Homogeneous Catalysis | Single-site Manganese | Deuterated Methanol/Ethanol (B145695) | Sustainable and selective synthesis from nitroarenes via tandem reactions. nih.govacs.org | nih.govacs.org |
| Homogeneous Catalysis | Ru-based Shvo Catalyst | Isopropanol-d8 | Achieves high levels of deuterium incorporation via hydrogen transfer catalysis. | |
| Photoredox Catalysis | Organophotocatalyst + Thiol HAT | D₂O | Metal-free, mild conditions for α-deuteration of unprotected primary amines. nih.gov | nih.gov |
| Reductive Deuteration | Samarium(II) Iodide (SmI₂) | D₂O | Single-electron-transfer reduction of oximes and nitriles for α,α-dideuterio amine synthesis. researchgate.netacs.org | researchgate.netacs.org |
Expanding the Research Scope of Deuterated Aliphatic Amines in Novel Scientific Domains
While this compound and similar deuterated compounds are well-established as internal standards for quantitative mass spectrometry and as tools for studying metabolic pathways and reaction mechanisms, their application is expanding into new and exciting scientific areas. vulcanchem.comclearsynth.comwikipedia.org The kinetic isotope effect (KIE), where the heavier deuterium atom slows the rate of C-H bond cleavage, is a cornerstone of these new applications, enhancing molecular stability and performance. scispace.comacs.org
Emerging research domains include:
Materials Science: Deuteration is being used to improve the properties and durability of organic materials. rsc.org For instance, replacing hydrogen with deuterium in organic light-emitting diodes (OLEDs) can increase their stability and efficiency. rsc.orgacs.org In polymer science, deuterated molecules like this compound can serve as building blocks for specialized polymers. vulcanchem.com Neutron scattering experiments, a powerful technique for studying the structure and dynamics of materials, heavily rely on the contrast provided by deuteration. epj-conferences.orgvulcanchem.com
Agrochemicals: The principles of using deuteration to enhance the metabolic stability of pharmaceuticals are being extended to the development of next-generation agrochemicals. acs.orgclearsynth.com By slowing metabolic degradation, deuterated pesticides or herbicides could potentially offer improved efficacy and longevity.
Environmental Science: Stable isotope labeling is a key technique for tracing the movement and fate of substances in the environment. fiveable.me Deuterated compounds can act as tracers to monitor the bioaccumulation and degradation pathways of pollutants without introducing radioactivity.
Food Chemistry: In the analysis of food volatiles, deuterated compounds are used as internal standards to accurately quantify key odorants. mdpi.com For example, n-hexyl-d13 alcohol has been used in the study of nut aromas, a role analogous to potential applications for this compound in analyzing food components containing primary amines. mdpi.com
These expanding applications underscore the versatility of deuterated aliphatic amines, moving them beyond traditional laboratory tools to become active components in the design of advanced materials and the study of complex environmental systems.
Table 2: Emerging Applications of Deuterated Aliphatic Amines
| Scientific Domain | Specific Application | Underlying Principle | Citations |
| Materials Science | Enhanced stability of Organic Light-Emitting Diodes (OLEDs) | Kinetic Isotope Effect reduces degradation pathways. | rsc.orgacs.org |
| Contrast agent in Neutron Scattering | Deuterium has a different neutron scattering cross-section than hydrogen. | epj-conferences.orgvulcanchem.com | |
| Development of specialized polymers | Incorporation of deuterated monomers to modify material properties. | vulcanchem.com | |
| Agrochemicals | Development of more stable pesticides/herbicides | Kinetic Isotope Effect slows metabolic breakdown, enhancing efficacy. | acs.orgclearsynth.com |
| Environmental Science | Tracing pollutants and their degradation pathways | Use as a non-radioactive, stable isotopic tracer in environmental systems. | fiveable.me |
| Food Chemistry | Quantitative analysis of food components | Use as an internal standard in mass spectrometry for accurate quantification. | mdpi.com |
Synergistic Integration with Computational Chemistry and Systems Biology
The synergy between experimental studies using this compound and advanced computational and systems-level approaches is set to unlock deeper insights into molecular and biological complexity.
Computational Chemistry provides powerful tools to predict and understand the impact of deuteration. Advanced quantum chemical methods can calculate how isotopic substitution affects molecular properties like vibrational frequencies and dipole moments. ajchem-a.com This predictive power is crucial for the rational design of deuterated molecules with specific characteristics. For example, hybrid quantum-classical computational models and machine learning are being used to design deuterated OLED emitters with optimal quantum efficiency. researchgate.net For molecular dynamics simulations to be accurate, however, it is critical to use molecular mechanics force fields that have been specifically parameterized for deuterated compounds, as simple mass substitution can fail to capture the nuanced effects of deuteration on intermolecular interactions. osti.gov
Systems Biology leverages isotopic labeling to map and quantify the intricate web of interactions within a living organism. fiveable.mesilantes.com When a labeled compound like this compound is introduced into a biological system, it acts as a tracer that can be tracked using high-resolution mass spectrometry. uit.no This enables:
Metabolic Flux Analysis: Quantifying the rates of reactions within metabolic networks, revealing how pathways respond to different conditions or stimuli. scispace.comnih.gov
Untargeted Metabolomics: Discovering novel metabolic pathways by tracking the isotopic label from a precursor to previously unknown downstream metabolites. nih.gov
Quantitative Proteomics: Measuring the dynamic changes in protein modifications and turnover, providing a more dynamic picture of cellular processes. uit.no
The integration of experimental data from compounds like this compound with computational models and systems-level analysis creates a powerful feedback loop. Computational predictions can guide the synthesis and application of new deuterated tracers, while the experimental data generated provides the ground truth needed to refine and validate complex biological models, ultimately accelerating discovery across numerous scientific disciplines.
Q & A
Basic: What are the recommended methods for synthesizing N-Hexyl-D13-amine with high isotopic purity?
Answer:
Deuterated amines like this compound are typically synthesized via modified Gabriel phthalimide synthesis, where deuterated reagents (e.g., D₂O or deuterated alkyl halides) replace protonated equivalents to ensure isotopic labeling. For example, deuterated hexyl bromide (C₆D₁₃Br) can react with potassium phthalimide, followed by hydrolysis with DCl/D₂O to yield the deuterated amine . Purification via column chromatography (silica gel, non-protic solvents) and recrystallization minimizes isotopic dilution. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) should confirm ≥98% deuterium incorporation .
Basic: How does deuteration of N-Hexylamine influence its physical and chemical properties?
Answer:
Deuteration alters hydrogen bonding, dipole interactions, and molecular mass. This compound exhibits:
- Lower boiling point : Reduced C-D bond vibrational energy decreases intermolecular forces compared to C-H bonds.
- NMR shifts : Absence of proton signals in the deuterated regions (e.g., ¹H NMR shows no peaks for CD₂/CD₃ groups).
- Reactivity differences : Kinetic isotope effects (KIEs) slow reactions involving C-D bond cleavage (e.g., deamination or nucleophilic substitution) .
Advanced: What analytical techniques are most effective for quantifying deuterium incorporation in this compound?
Answer:
- High-resolution mass spectrometry (HRMS) : Directly measures molecular ion clusters (e.g., [M+H]⁺/[M+D]⁺) to calculate isotopic purity.
- ²H NMR spectroscopy : Identifies residual protons and quantifies deuteration at specific positions.
- Isotopic ratio mass spectrometry (IRMS) : Provides precise D/H ratios for bulk samples. Cross-validation with synthetic protocols ensures ≥98 atom% D .
Advanced: How can researchers resolve contradictions in reported reactivity data of deuterated amines like this compound?
Answer:
Contradictions often arise from isotopic impurities, solvent effects, or uncontrolled reaction conditions. Mitigation strategies include:
- Replicating experiments under standardized conditions (temperature, solvent purity, inert atmosphere).
- Systematic variable testing : Compare reaction rates in aprotic vs. protic solvents to isolate solvent effects.
- Analytical cross-checks : Use HRMS and ²H NMR to confirm isotopic integrity pre- and post-reaction .
Intermediate: What precautions are necessary when handling this compound due to its potential toxicity?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors (deuterated amines retain similar toxicity to protonated analogs).
- Disposal : Follow hazardous waste protocols for deuterated organics; avoid environmental release due to aquatic toxicity .
Advanced: How can isotopic labeling with this compound be optimized in kinetic isotope effect (KIE) studies?
Answer:
- Control experiments : Compare reaction rates with non-deuterated N-Hexylamine under identical conditions.
- Isotopic tracing : Use ¹H/²H NMR to track deuterium retention during reactions (e.g., SN2 mechanisms).
- Statistical modeling : Apply the Swain-Schaad relationship to distinguish primary vs. secondary KIEs .
Basic: What are the key spectroscopic signatures distinguishing this compound from its non-deuterated counterpart?
Answer:
- ¹H NMR : Absence of signals for CD₂/CD₃ groups (δ 0.8–1.5 ppm in protonated amine).
- IR spectroscopy : C-D stretches appear at ~2100–2200 cm⁻¹ (vs. ~2800–3000 cm⁻¹ for C-H).
- MS : Molecular ion peaks shift by +13 Da (e.g., m/z 114 → 127) .
Advanced: What computational approaches best predict the solvation behavior of this compound?
Answer:
- Molecular dynamics (MD) simulations : Use force fields parameterized for deuterium (e.g., CHARMM-D) to model solvent interactions.
- Density functional theory (DFT) : Calculate solvation free energies in polar (water) vs. nonpolar (hexane) solvents.
- Validation : Compare simulated data with experimental solubility and partition coefficients .
Intermediate: How should researchers design control experiments for metabolic stability studies of this compound?
Answer:
- Isotopic controls : Include non-deuterated N-Hexylamine to differentiate isotope effects from metabolic pathways.
- Environmental controls : Maintain consistent pH, temperature, and enzyme concentrations.
- Analytical controls : Use LC-MS/MS to quantify deuterated metabolites and assess isotopic leakage .
Advanced: What strategies exist for integrating this compound into supramolecular systems while maintaining isotopic integrity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
